Astilbin

Vue d'ensemble

Description

L’astilbine est un flavanonol, un type de flavonoïde, connu pour ses diverses activités biologiques. C’est un composé glycoside de dihydroflavonol isolé de diverses plantes, y compris le rhizome de Smilax glabra, Hypericum perforatum, Dimorphandra mollis et Engelhardtia chrysolepis . L’astilbine a été traditionnellement utilisée en médecine chinoise pour ses propriétés médicinales .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L’astilbine peut être synthétisée par diverses méthodes, y compris la biotransformation et la synthèse chimique. Une méthode implique la biotransformation de l’astilbine en taxifoline à l’aide de la souche fongique Aspergillus fumigatus . Les conditions de réaction comprennent un pH de 6,5, une température de 35 °C et un temps de réaction de 14 heures, ce qui permet d’obtenir un rendement de 91,3 % .

Méthodes de Production Industrielle : La production industrielle de l’astilbine implique souvent l’extraction à partir de sources naturelles. Par exemple, l’astilbine peut être extraite du rhizome de Smilax glabra en utilisant des solvants et des techniques chromatographiques . Une autre méthode implique l’hydrolyse acide de l’astilbine pour produire son aglycone, la taxifoline .

Analyse Des Réactions Chimiques

Acidic Hydrolysis to Taxifolin

Astilbin undergoes acid-catalyzed hydrolysis to yield its aglycone taxifolin (C15H12O7). This reaction is governed by HCl concentration and temperature, following pseudo-first-order kinetics :

Key findings :

-

Reaction rate increases with higher HCl concentration (0.25–2 mol/L) and temperature (60–80°C) .

-

Half-life () decreases from 7,800 s at 60°C to 396 s at 80°C with 1 mol/L HCl .

-

Activation energy () for hydrolysis is 148.6 kJ/mol, indicating high thermal sensitivity .

| Temperature (°C) | Rate Constant ( s) | Half-Life (, s) |

|---|---|---|

| 60 | 0.89 ± 0.06 | 7,800 ± 550 |

| 80 | 17.33 ± 0.52 | 396 ± 20 |

Optimal hydrolysis conditions: 1 mol/L HCl, 80°C, 1 h , achieving full conversion .

Stability and Degradation Reactions

This compound’s stability is pH-, temperature-, and solvent-dependent, with degradation pathways involving isomerization and decomposition :

pH and Temperature Effects

-

Isomerization : Reversible conversion to neothis compound, isothis compound, and neoisothis compound via chalcone intermediates .

-

Degradation rate () rises with pH (2–10) and temperature (25–100°C), following first-order kinetics :

| Condition | Degradation Rate (, h) | Half-Life (, h) |

|---|---|---|

| pH 7, 80°C | 0.216 | 3.2 |

| pH 3, 25°C | 0.003 | 231 |

Solvent Stability

Stability order: 50% ethanol > ethanol > methanol > 50% methanol > water .

Biotransformation via Fungal Enzymes

Aspergillus fumigatus SQH4 converts this compound to taxifolin through enzymatic hydrolysis , achieving higher efficiency than chemical methods :

| Parameter | Optimal Condition | Taxifolin Yield (%) |

|---|---|---|

| pH | 6.5 | 76.7 |

| Temperature | 35°C | - |

| Substrate Loading | 6 g/L this compound | - |

| Incubation Time | 20 h | - |

This method minimizes byproducts and operates under mild conditions (pH 6.5, 35°C) .

Interaction with Metal Ions and Additives

Applications De Recherche Scientifique

Astilbin has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other flavonoids and glycosides.

Biology: Studied for its antioxidant, anti-inflammatory, and immunosuppressive properties

Medicine: Investigated for its potential therapeutic effects in treating psoriasis, contact dermatitis, and other inflammatory conditions

Industry: Used as an antioxidant in the pharmaceutical and food industries.

Mécanisme D'action

L’astilbine exerce ses effets par le biais de diverses cibles moléculaires et voies :

Activité Antioxydante : L’astilbine réduit l’accumulation d’espèces réactives de l’oxygène et augmente l’accumulation de Nrf2 dans les noyaux, conduisant à l’activation transcriptionnelle des protéines antioxydantes.

Activité Immunosuppressive : L’astilbine inhibe sélectivement les lymphocytes T activés et diminue l’expression du facteur de nécrose tumorale alpha et de l’interféron gamma.

Activité Pro-angiogénique : L’astilbine active les voies de signalisation PI3K/Akt et MAPK/ERK, favorisant l’angiogenèse.

Comparaison Avec Des Composés Similaires

L’astilbine est unique parmi les flavonoïdes en raison de ses activités biologiques et de sa structure moléculaire spécifiques. Les composés similaires comprennent :

Taxifoline : Un flavonoïde ayant des propriétés antioxydantes et anti-inflammatoires.

Autres Flavonoïdes Glycosylés : Des composés tels que la 6-α-L-rhamnopyranosyloxyflavanone et la 3-α-L-rhamnopyranosyloxyflavone, qui ont des activités immunosuppressives similaires.

La combinaison unique d’activités antioxydantes, anti-inflammatoires et immunosuppressives de l’astilbine en fait un composé précieux pour diverses applications scientifiques et industrielles.

Activité Biologique

Astilbin, a flavonoid compound primarily derived from various plant sources such as Astilbe chinensis and Dimorphandra mollis, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and immunosuppressive effects. This article reviews the significant findings related to the biological activities of this compound, supported by case studies and research data.

This compound is noted for its ability to modulate various signaling pathways in the body. Key mechanisms include:

- Reactive Oxygen Species (ROS) Modulation : this compound activates the ROS/PPARγ pathway, which is crucial for suppressing effector CD4+ T cell activities. This modulation is linked to decreased production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation .

- Inhibition of Inflammatory Pathways : The compound inhibits pathways such as NF-κB and MAPK, leading to reduced activation of inflammatory cells like macrophages and dendritic cells .

- Antioxidant Activity : this compound exhibits strong scavenging activity against ROS, contributing to its protective effects against oxidative stress .

In Vivo Studies

- Psoriasis Model : A study demonstrated that topical administration of this compound significantly ameliorated imiquimod-induced psoriasis-like lesions in mice. The treatment reduced the accumulation of IL-17-producing T cells and pro-inflammatory cytokines in skin lesions, suggesting a therapeutic potential for psoriasis .

- Diabetes Model : this compound administration in non-obese diabetic mice showed a repression of type 1 diabetes onset through modulation of immune responses and cytokine production .

- Osteoarthritis Model : In a rat model of osteoarthritis, this compound was found to inhibit inflammatory factors and promote cartilage protection, indicating its potential use in treating joint diseases .

In Vitro Studies

- Cellular Effects : In cultured CD4+ T cells, this compound induced ROS production while suppressing TNF-α and IFN-γ expression. The compound also enhanced the expression of regulatory molecules like SOCS3 and AMPK, further indicating its role in modulating immune responses .

Case Studies

| Study | Model | Findings |

|---|---|---|

| Ding et al., 2014 | Liver Injury | This compound inhibited CD4+ T cell function and TNF-α production. |

| Xu et al., 2022 | Psoriasis | Topical application reduced skin lesions and inflammatory cytokines. |

| Wang et al., 2004 | Diabetes | Suppressed onset of type 1 diabetes in mice through immune modulation. |

| Zhang et al., 2017 | Skin Cells | Promoted Nrf2 translocation in HaCaT cells, reducing ROS accumulation. |

Propriétés

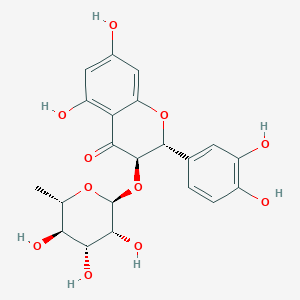

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROGCCBNZBKLEL-MPRHSVQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019948 | |

| Record name | Astilbin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Astilbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29838-67-3 | |

| Record name | Astilbin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29838-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astilbin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029838673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Astilbin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-3,4-dihydro-2H-chromen-3-yl 6-deoxy-α-L-mannopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Astilbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 - 180 °C | |

| Record name | Astilbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.